3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride
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Overview
Description
3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride is a chemical compound with the molecular formula C6H7NO2·HCl It is a hydrochloride salt of 3-(azetidin-3-yl)prop-2-ynoic acid, which is characterized by the presence of an azetidine ring, a propiolic acid moiety, and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)prop-2-ynoic acid;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propiolic acid group. One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by the addition of propiolic acid under controlled conditions. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring and the propiolic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the propiolic acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride include:
- 3-(Azetidin-3-yl)propiolic acid
- 3-(Azetidin-3-yl)propanoic acid
- 3-(Azetidin-3-yl)acrylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the propiolic acid moiety and the hydrochloride salt form. These features confer unique chemical reactivity and solubility properties, making it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)prop-2-ynoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,3-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZEPIHXKJTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C#CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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